molecular formula C16H11ClN2S B12910394 3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole CAS No. 628736-65-2

3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole

Cat. No.: B12910394
CAS No.: 628736-65-2
M. Wt: 298.8 g/mol
InChI Key: FVQBHUZQAGMWKD-UHFFFAOYSA-N
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Description

3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: is an organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a 4-chlorophenylthio group attached to the indole ring, along with a methyl group at the 2-position and a carbonitrile group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenylthio Group: The 4-chlorophenylthio group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the indole derivative with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.

    Addition of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative reacts with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, where the indole derivative reacts with a cyanating agent such as copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the synthesis of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yields.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the 4-chlorophenylthio group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine or aldehyde.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenylthio group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

    Biological Probes: Due to its unique structure, the compound can be used as a probe in biological studies to investigate enzyme interactions and receptor binding.

Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    3-((4-Bromophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a bromine atom instead of chlorine.

    3-((4-Methylphenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a methyl group instead of chlorine.

    3-((4-Fluorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

The presence of the 4-chlorophenylthio group in 3-((4-Chlorophenyl)thio)-2-methyl-1H-indole-5-carbonitrile imparts unique electronic and steric properties to the compound, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1H-indole is a synthetic compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents and kinase inhibitors. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₈H₁₂Cl₂N₂O₂S
  • Molecular Weight : 391.3 g/mol
  • CAS Number : 628736-67-4

Research indicates that compounds with an indole core, such as this compound, may exert their biological effects through various mechanisms:

  • Inhibition of Kinases : Indole derivatives have been shown to inhibit several kinases involved in cancer progression. For instance, they can target cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant properties, which may contribute to their neuroprotective effects and ability to mitigate oxidative stress-related disorders.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings related to its cytotoxic effects:

Cell Line IC₅₀ (µM) Mechanism of Action
HeLa12.5Induction of apoptosis and cell cycle arrest
A54910.0Inhibition of CDK activity
MCF-715.0Modulation of growth factor signaling
PC-38.0Disruption of microtubule dynamics

These results indicate that the compound exhibits potent cytotoxicity across multiple cancer cell lines, primarily through apoptosis induction and cell cycle interference.

Neuroprotective Effects

A study exploring the neuroprotective effects of related indole derivatives suggests that they can reverse depressive-like behavior in animal models by reducing neuroinflammation and oxidative stress. This could be relevant for understanding the broader implications of this compound in treating mood disorders.

Case Studies

  • In Vivo Studies : In a mouse model subjected to stress, administration of a related compound demonstrated significant behavioral improvements and reductions in markers of oxidative stress and inflammation. This suggests potential applications for mood disorders.
  • In Vitro Studies : A series of assays were conducted on various cancer cell lines to evaluate the cytotoxic effects and mechanisms involved. The data supported the hypothesis that this compound could serve as a lead compound for further drug development targeting specific kinases implicated in cancer.

Properties

CAS No.

628736-65-2

Molecular Formula

C16H11ClN2S

Molecular Weight

298.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfanyl-2-methyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C16H11ClN2S/c1-10-16(20-13-5-3-12(17)4-6-13)14-8-11(9-18)2-7-15(14)19-10/h2-8,19H,1H3

InChI Key

FVQBHUZQAGMWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)C#N)SC3=CC=C(C=C3)Cl

Origin of Product

United States

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